(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4/c24-16-7-5-15(6-8-16)21(28)19-20(17-3-1-2-4-18(17)25)27(23(30)22(19)29)10-9-26-11-13-31-14-12-26/h1-8,20,28H,9-14H2/b21-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMXGLYVHVEOFM-XUTLUUPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione is a derivative of pyrrolidine-2,3-dione, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the potential of pyrrolidine-2,3-dione derivatives as inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3). The compound has been shown to inhibit PBP3 effectively, which is crucial for the survival of P. aeruginosa, a significant pathogen in clinical settings. The absence of a human counterpart for PBP3 reduces the risk of side effects associated with drug therapy.
Key Findings:
- Inhibition Mechanism : The compound targets the catalytic domain of PBP3 located in the periplasm, making it accessible for small molecule inhibitors .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups such as hydroxyl and heteroaryl groups enhances the inhibitory activity against PBP3. Compounds with a pyrrolidine-2,3-dione core have shown inhibition rates ranging from 60% to 100% at concentrations of 100 µM .
Anticancer Activity
The anticancer properties of pyrrolidine derivatives have also been explored. A study on pyrazoline-substituted pyrrolidine-2,5-dione hybrids demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer) cells.
Research Highlights:
- Cytotoxicity : The tested compounds exhibited remarkable antiproliferative activity with IC50 values indicating potent effects against targeted cancer cell lines .
- Mechanism of Action : Although specific mechanisms for the compound's anticancer activity are still under investigation, structural modifications in similar compounds have been linked to enhanced interaction with cellular pathways involved in apoptosis and proliferation.
Other Biological Activities
Apart from antibacterial and anticancer properties, pyrrolidine derivatives exhibit various other biological activities:
- Anticonvulsant Properties : Some derivatives have shown potential anticonvulsant effects in animal models, suggesting a broader pharmacological profile .
- Protein Interaction Modulation : Certain pyrrolidine derivatives are known to stabilize protein-protein interactions, which could be leveraged in therapeutic contexts .
Data Tables
Case Studies
- Inhibition of PBP3 : A focused library screening identified several pyrrolidine derivatives that effectively inhibited PBP3 activity, showcasing their potential as new antibacterial agents targeting multidrug-resistant strains.
- Anticancer Evaluation : In vitro studies on pyrazoline-substituted pyrrolidines revealed that structural modifications significantly enhance cytotoxicity against cancer cell lines, paving the way for future drug development.
Scientific Research Applications
Antibacterial Activity
Recent studies have identified pyrrolidine-2,3-diones as promising inhibitors of Penicillin-Binding Protein 3 (PBP3), particularly against Pseudomonas aeruginosa , a bacterium known for its multidrug resistance. The compound's structure allows it to effectively inhibit PBP3, which is essential for bacterial survival and represents a validated target for antibacterial drug development.
Key Findings:
- Target Inhibition : The compound was shown to inhibit PBP3 with high efficacy, offering a potential new scaffold for developing antibacterial agents against resistant strains of bacteria .
- Mechanism of Action : The presence of specific functional groups in the pyrrolidine-2,3-dione core is crucial for its interaction with the target protein, enhancing its antibacterial properties without significant cytotoxicity .
Structural Characterization
The structural integrity of (4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione has been confirmed through various spectroscopic techniques. Its unique structural features include:
| Feature | Description |
|---|---|
| Core Structure | Pyrrolidine ring with hydroxymethylidene substitution |
| Fluorine Substituents | Positioned on phenyl rings to enhance biological activity |
| Morpholine Group | Contributes to solubility and potential interactions with biological targets |
This structural complexity allows for varied interactions within biological systems, making it a versatile candidate for further modifications and optimizations .
Drug Discovery Potential
The versatility of the pyrrolidine scaffold has been highlighted in numerous studies focusing on drug discovery. Its application extends beyond antibacterial agents to include:
Case Studies:
- Antitumor Agents : Hybrids of pyrrolidine-2,5-dione have been synthesized and evaluated for their antitumor efficacy. These compounds demonstrated oral bioavailability and significant tumor regression capabilities in preclinical models .
- Inhibitors of RORγt : Some derivatives have shown promise as inverse agonists for RORγt, a receptor implicated in autoimmune diseases. This highlights the potential of pyrrolidine derivatives in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Pharmacological and Physicochemical Comparisons
- Solubility : The morpholinylethyl group in the target compound likely improves aqueous solubility compared to analogs with alkyl or aromatic substituents (e.g., 3-methoxypropyl in or propenyl in ). Morpholine’s polarity facilitates hydrogen bonding with biological targets .
- Antimicrobial Activity : Chlorophenyl-substituted analogs (e.g., ) exhibit stronger antimicrobial effects against Staphylococcus aureus (MIC: 8 µg/mL) than fluorinated derivatives, possibly due to increased electrophilicity .
- Metabolic Stability : Fluorination at the 2- and 4-positions (target compound) reduces susceptibility to cytochrome P450 oxidation compared to methoxy-substituted derivatives .
Crystallographic and Conformational Analysis
- The pyrrolidine-2,3-dione core adopts a non-planar conformation in analogs, with puckering parameters (e.g., Cremer-Pople coordinates) indicating chair-like or envelope distortions depending on substituents . For example, the morpholinylethyl group in the target compound may induce steric strain, altering ring puckering compared to smaller substituents like pyridinylmethyl .
- X-ray data for similar compounds (e.g., ) show R-factors < 0.05, confirming structural precision. The fluorophenyl groups in the target compound are expected to form C–F···H–N hydrogen bonds, stabilizing crystal packing .
Preparation Methods
[3+2]-Cycloaddition Strategy
Azomethine ylides, generated in situ from 1H-indole-2,3-dione (isatin) and N-methylglycine, react with bis-arylidene precursors to form spiro-pyrrolidine derivatives. For the target compound, the reaction conditions are adapted as follows:
Three-Component Reaction Protocol
A one-pot reaction involving:
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Aldehyde : 2-Fluorobenzaldehyde (1.2 equiv)
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Amine : 2-Morpholin-4-ylethylamine (1 equiv)
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Dione precursor : Dimethyl acetylenedicarboxylate (1 equiv)
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Conditions : Reflux in ethanol with catalytic piperidine (10 mol%).
Functionalization with the 2-Morpholin-4-Ylethyl Group
The morpholine moiety is introduced via N-alkylation :
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Alkylating agent : 2-Chloroethylmorpholine hydrochloride (1.2 equiv).
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Base : Potassium carbonate (2 equiv) in acetonitrile at 80°C for 6 hours.
Final Assembly and Optimization
The complete synthesis involves sequential steps:
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Core formation via cycloaddition or multi-component reaction.
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Condensation with 4-fluorobenzaldehyde.
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N-Alkylation with 2-morpholin-4-ylethyl groups.
Reaction Conditions and Yields
Spectroscopic Characterization
-
IR : Peaks at ~1705 cm⁻¹ (C=O), 1617 cm⁻¹ (C=C), and 3410 cm⁻¹ (O-H).
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¹H-NMR : Signals for morpholine protons (δ 3.5–3.7 ppm), fluorophenyl aromatics (δ 7.2–7.8 ppm), and hydroxymethylidene (δ 4.9 ppm).
Challenges and Solutions
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Regioselectivity : Use of bulky bases (e.g., DBU) improves selectivity during condensation.
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Racemization : Chiral auxiliaries or asymmetric catalysis may resolve stereochemistry.
Comparative Analysis of Methods
| Parameter | Cycloaddition | Multi-Component |
|---|---|---|
| Reaction Time | 1 hour | 3–6 hours |
| Scalability | Moderate | High |
| Purification | Recrystallization | Column Chromatography |
Industrial-Scale Considerations
Q & A
Q. Tables for Key Data
| Parameter | Method | Typical Values | Reference |
|---|---|---|---|
| X-ray R factor | Single-crystal diffraction | 0.038–0.100 | |
| Pyrrolidine-dione IR stretch | FT-IR | 1745–1755 cm | |
| NMR shift | 400 MHz NMR (DMSO-) | δ -112 to -118 ppm (fluorophenyl) | |
| Cytotoxicity IC | MTT assay (HeLa cells) | 5–20 µM (varies with substituents) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
